molecular formula C10H18N2O4 B3909727 N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide

N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide

Cat. No.: B3909727
M. Wt: 230.26 g/mol
InChI Key: OPOZIMJLLQWWKA-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-(oxolan-2-ylmethyl)oxamide: is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a hydroxypropyl group and an oxolan-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-N’-(oxolan-2-ylmethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:

    Step 1: Preparation of oxalic acid diester.

    Step 2: Reaction of the diester with 3-hydroxypropylamine to form the monoamide.

    Step 3: Reaction of the monoamide with oxolan-2-ylmethylamine to yield the final oxamide.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group may undergo oxidation to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties.
  • Possible use in drug delivery systems due to its functional groups.

Industry:

  • Used in the production of polymers and materials with specific properties.
  • Potential applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-(oxolan-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and oxolan-2-ylmethyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

    N,N’-bis(3-hydroxypropyl)oxamide: Similar structure but with two hydroxypropyl groups.

    N,N’-bis(oxolan-2-ylmethyl)oxamide: Similar structure but with two oxolan-2-ylmethyl groups.

Uniqueness:

  • The combination of hydroxypropyl and oxolan-2-ylmethyl groups in N-(3-hydroxypropyl)-N’-(oxolan-2-ylmethyl)oxamide may impart unique solubility, reactivity, and binding properties compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c13-5-2-4-11-9(14)10(15)12-7-8-3-1-6-16-8/h8,13H,1-7H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOZIMJLLQWWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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